molecular formula C12H14N2O2 B1638512 5-Amino-2-(tert-butyl)isoindoline-1,3-dione

5-Amino-2-(tert-butyl)isoindoline-1,3-dione

Katalognummer: B1638512
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: MLCYAJRMKUYECI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(tert-butyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindole core with an amino group at the 5-position and a tert-butyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold through a series of steps, including intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions often involve the use of catalysts such as cobalt and solvents like toluene to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(tert-butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Amino-2-(tert-butyl)isoindoline-1,3-dione include other isoindole-1,3-dione derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group at the 2-position and the amino group at the 5-position can influence the compound’s reactivity, stability, and interactions with biological targets .

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

5-amino-2-tert-butylisoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6H,13H2,1-3H3

InChI-Schlüssel

MLCYAJRMKUYECI-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N

Kanonische SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.